Milameline Hydrochloride

Muscarinic receptor pharmacology Functional selectivity Microphysiometry

Procure Milameline hydrochloride (CI-979) as a critical comparator for cholinergic pharmacology. Unlike xanomeline (M1-preferring), milameline demonstrates M2-over-M1 functional selectivity in microphysiometry, making it essential for differentiating muscarinic subtype effects. Leverage its well-characterized Phase III human tolerability data (1 mg Q6H) and validated rCBF biomarker response for translational dose selection and neuroimaging studies. Employ this pan-mAChR agonist (Ki hM1-hM5: 2.3–4.3 μM) as a non-selective reference standard for HTS assay validation.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
CAS No. 139886-04-7
Cat. No. B1676590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilameline Hydrochloride
CAS139886-04-7
Synonyms1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride
CI 979
CI 979, (E)-isomer HCl
CI-979
CI979
milameline
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C=NOC.Cl
InChIInChI=1S/C8H14N2O.ClH/c1-10-5-3-4-8(7-10)6-9-11-2;/h4,6H,3,5,7H2,1-2H3;1H/b9-6+;
InChIKeyWEBMRZODPLSRKR-MLBSPLJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Milameline Hydrochloride (CAS 139886-04-7): Non-Selective Muscarinic Partial Agonist for Alzheimer's Research Procurement


Milameline hydrochloride (CI-979, RU 35926, PD-129409) is a small-molecule, orally active, non-selective muscarinic acetylcholine receptor partial agonist that reached Phase III clinical development for the treatment of Alzheimer's disease [1]. It exhibits roughly equal binding affinity across all five human muscarinic receptor subtypes (hM1–hM5), with Ki values ranging from 2.3 μM to 4.3 μM . As a cognition-enhancing agent with central cholinergic activity and linear pharmacokinetics over a 0.1–4 mg oral dose range, it serves as a reference muscarinic agonist in cholinergic pharmacology research [2]. However, development was discontinued in September 2000 following insufficient efficacy in Phase III trials [1].

Why Milameline Hydrochloride Cannot Be Generically Substituted by Other Muscarinic Agonists for Experimental Consistency


Although milameline, xanomeline, and sabcomeline are all muscarinic partial agonists evaluated for Alzheimer's disease, their pharmacological profiles differ substantially in ways that preclude functional interchangeability. Milameline shows modest selectivity for M2 over M1 receptors in functional microphysiometry assays, whereas xanomeline exhibits the opposite selectivity pattern (M1 over M2) and sabcomeline demonstrates the lowest functional efficacy despite being the most potent [1]. Additionally, milameline was well tolerated in human subjects at doses up to 1 mg Q6H, with dose-limiting cholinergic adverse events emerging at 2.5 mg Q6H and above [2], establishing a therapeutic window distinct from other in-class compounds. Substituting one agonist for another would introduce confounding variables in experimental outcomes due to differing receptor selectivity fingerprints, functional efficacy, and safety margins.

Quantitative Differentiation of Milameline Hydrochloride from Closest Analogs: Binding, Functional, and Clinical Evidence


Functional Potency Selectivity: Milameline M2-over-M1 Preference Contrasts with Xanomeline M1-over-M2

In a direct head-to-head functional comparison using microphysiometry on human cloned hM1–hM5 receptors, milameline exhibited a preference for M2 over M1 receptor activation, whereas xanomeline showed the inverse pattern (selectivity for M1 over M2). Sabcomeline displayed the highest potency but lowest efficacy [1]. This functional selectivity profile is a key differentiator that impacts downstream signaling and should inform compound selection for mechanism-specific studies.

Muscarinic receptor pharmacology Functional selectivity Microphysiometry

Human Tolerability Window: Maximum Tolerated Dose of Milameline Defined at 1 mg Q6H

A bridging study in probable Alzheimer's disease patients defined milameline's maximum tolerated dose as 1 mg Q6H (4 mg/day total) when administered as a fixed dose. Dose escalation to 2 mg Q6H (8 mg/day) resulted in >50% patient withdrawal due to adverse events, establishing a clear upper limit for clinical tolerability [1]. In healthy volunteers, cholinergic symptoms (hypersalivation, sweating) appeared at single doses of 2–4 mg, while doses of 0.002–1.0 mg were well tolerated [2]. These quantitative tolerability boundaries provide a benchmark for in vivo experimental design.

Clinical tolerability Dose-response Alzheimer's disease

Pharmacokinetics: Linear Behavior and 2–5 Hour Elimination Half-Life

Milameline exhibits linear pharmacokinetic behavior across a clinically relevant oral dose range of 0.1 to 4 mg, with an elimination half-life of 2–5 hours in healthy human volunteers [1]. Urinary measurement of unchanged drug indicated that milameline undergoes extensive metabolism, distinguishing it from analogs with differing metabolic stability or clearance profiles.

Pharmacokinetics Oral bioavailability Drug metabolism

Regional Cerebral Blood Flow Effects: Frontal and Subcortical Increases in Alzheimer's Patients

In a randomized controlled trial of 10 mild Alzheimer's disease subjects, 18 weeks of milameline treatment produced demonstrable increases in regional cerebral blood flow (rCBF), most prominently in frontal regions, basal ganglia, and thalamus [1]. The greatest single-region increase occurred in the left globus pallidus. Notably, rCBF increases were augmented by concurrent performance of a cognitively demanding verbal recognition task, suggesting state-dependent pharmacodynamic effects [1].

Cerebral blood flow SPECT imaging Alzheimer's disease

Receptor Binding Affinity: Non-Selective Ki Profile Across hM1–hM5 Subtypes

Milameline hydrochloride displays roughly equal affinity across all five human muscarinic receptor subtypes, with Ki values of 2.3 μM (hM1), 2.4 μM (hM2), 3.6 μM (hM3), 3.8 μM (hM4), and 4.3 μM (hM5) . This non-selective binding profile contrasts with more subtype-selective agents and defines milameline as a pan-muscarinic reference compound suitable for experiments requiring broad muscarinic activation without subtype bias.

Receptor binding Muscarinic receptor Affinity profiling

Preclinical Efficacy: Reversal of Scopolamine-Induced Cognitive Deficits in Rodents and Primates

Milameline reverses spatial memory deficits in rats with ibotenic acid-induced lesions of forebrain cholinergic neurons [1] and reverses scopolamine-induced impairment of attention on a continuous-performance task in monkeys [2]. These preclinical efficacy data establish milameline's central cholinergic activity across rodent and primate species, a cross-species consistency not uniformly demonstrated by all in-class compounds.

Cognitive enhancement Scopolamine reversal Preclinical model

Optimal Research Application Scenarios for Milameline Hydrochloride Based on Differential Evidence


Functional Selectivity Reference Compound in Muscarinic M2-versus-M1 Pharmacology Studies

Use milameline as a comparator that demonstrates M2-over-M1 functional selectivity in microphysiometry assays, providing a contrasting profile to M1-preferring agents such as xanomeline. This application is supported by direct head-to-head functional data showing milameline's modest M2 preference versus xanomeline's M1 preference [1].

In Vivo Dose-Ranging Studies Requiring Defined Human Tolerability Benchmarks

Employ milameline in preclinical-to-clinical translational studies where a well-characterized human tolerability window (1 mg Q6H well tolerated; 2 mg Q6H poorly tolerated with >50% withdrawal) is essential for dose selection and safety margin assessment. The quantitative bridging study data provide actionable dosing guidance [1].

Pharmacodynamic Imaging Studies of Cholinergic Modulation of Cerebral Blood Flow

Select milameline for functional neuroimaging experiments (SPECT/fMRI) investigating cholinergic regulation of regional cerebral blood flow. Its demonstrated ability to increase rCBF in frontal regions, basal ganglia, and thalamus of Alzheimer's patients, with effects augmented by cognitive task performance, provides a validated pharmacodynamic biomarker [1].

Non-Selective Muscarinic Control in Subtype-Specific Agonist Screening Campaigns

Use milameline as a pan-muscarinic reference control in high-throughput screening or secondary assays evaluating novel subtype-selective muscarinic agonists. Its nearly equal Ki values across hM1–hM5 (2.3–4.3 μM) establish it as a suitable non-selective baseline for comparing functional selectivity and potency of new chemical entities [1].

Quote Request

Request a Quote for Milameline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.